5-Chloro-1-methyl-2-phenyl-1H-imidazole
Description
Overview of Imidazole (B134444) Chemistry and Derivatives within Contemporary Organic Synthesis and Heterocyclic Research
Imidazole is a five-membered planar heterocyclic ring containing two nitrogen atoms. nih.gov This structure is a common motif in a vast number of bioactive compounds and natural products. longdom.org The imidazole nucleus is a key synthetic target in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities. longdom.org The versatility of the imidazole ring allows for its functionalization at various positions, leading to a diverse library of compounds with distinct chemical and physical properties. mdpi.com The synthesis of substituted imidazoles is a subject of ongoing research, with numerous methods being developed to achieve regiocontrolled functionalization. mdpi.com These synthetic efforts are crucial for accessing novel imidazole derivatives for further investigation in medicinal chemistry and materials science. nih.gov
Position and Significance of 5-Chloro-1-methyl-2-phenyl-1H-imidazole in Current Academic Investigations
This compound, a specific derivative of imidazole, is recognized as a valuable chemical intermediate in organic synthesis. Its structure, featuring a chloro substituent at the 5-position, a methyl group at the N1-position, and a phenyl group at the 2-position, offers a unique combination of electronic and steric properties that can be exploited in further chemical transformations. While extensive academic literature solely focused on this compound is limited, its availability from commercial suppliers underscores its utility as a building block for more complex molecules. For instance, related chloro-substituted imidazole derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties. researchgate.netresearchgate.net The presence of the chlorine atom, in particular, provides a reactive handle for nucleophilic substitution or cross-coupling reactions, making it a point of interest for the synthesis of novel compounds.
Fundamental Aromaticity and Structural Features of the Imidazole Core
The imidazole ring is aromatic, a property that confers significant stability to the molecule. It possesses a planar, cyclic, and fully conjugated system with six π-electrons (satisfying Hückel's rule), which are delocalized over the five-membered ring. nih.gov This aromatic character influences the chemical reactivity of the imidazole core, making it susceptible to electrophilic substitution reactions. The two nitrogen atoms within the ring have distinct electronic environments: one is a pyridine-like nitrogen, which is basic and can be protonated, while the other is a pyrrole-like nitrogen, which is less basic as its lone pair of electrons participates in the aromatic sextet. nih.gov This dual nature contributes to imidazole's ability to act as both a hydrogen bond donor and acceptor, a key feature in its interaction with biological targets. mdpi.com
Interactive Data Tables
Below are tables summarizing key information for the compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7666-52-6 |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
Data sourced from chemical supplier databases.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-methyl-2-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRDPPHOZQOYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227468 | |
| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
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Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7666-52-6 | |
| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7666-52-6 | |
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| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666526 | |
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| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
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| Record name | 5-chloro-1-methyl-2-phenyl-1H-imidazole | |
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Reaction Mechanisms and Intrinsic Chemical Reactivity of 5 Chloro 1 Methyl 2 Phenyl 1h Imidazole
Electrophilic Substitution Processes on the Imidazole (B134444) Ring System
Electrophilic substitution is a hallmark reaction of imidazoles, typically occurring at the carbon atoms of the ring. The general reactivity trend for an unsubstituted imidazole favors attack at the C5 position, followed by C4, with the C2 position being the least reactive towards electrophiles but possessing the most acidic proton. nih.govnih.gov
For 5-Chloro-1-methyl-2-phenyl-1H-imidazole, the possible sites for electrophilic attack are the N3 nitrogen and the C4 carbon, as the N1, C2, and C5 positions are already substituted.
N3 Position: The pyridine-like nitrogen at the N3 position possesses a lone pair of electrons in an sp² hybrid orbital and is the most basic site in the molecule. youtube.com It is the primary site of attack for protons and other electrophiles like alkylating and acylating agents, leading to the formation of an imidazolium (B1220033) cation. nih.govyoutube.com
C2 and C5 Positions: These positions are blocked. In a typical N-alkyl imidazole, the C5 position is the most reactive towards electrophiles. nih.gov The C2 position is generally the least reactive towards electrophiles due to the inductive electron withdrawal from the two adjacent nitrogen atoms. youtube.com However, under specific, often metal-catalyzed conditions, direct functionalization at C2 is possible. nih.gov For instance, the azo coupling of 1-methyl imidazole with a diazonium salt, an electrophilic substitution, has been shown to occur at the C2 position, even in the presence of a substituent at C5. sysrevpharm.org
The predicted regioselectivity for electrophilic attack on this compound is summarized below.
| Position | Type | Predicted Reactivity Toward Electrophiles | Rationale |
| N3 | Pyridine-like Nitrogen | High | Primary site for protonation and N-substitution due to the available lone pair. nih.govyoutube.com |
| C4 | Annular Carbon | Low | Only available carbon, but the ring is deactivated by the C5-chloro and C2-phenyl groups. Substitution is possible under forcing conditions. |
| C2 | Annular Carbon | Blocked | Sterically hindered by the phenyl group and electronically deactivated by adjacent nitrogens. youtube.com |
| C5 | Annular Carbon | Blocked | Position is substituted with a chloro atom. |
Electrophilic substitution on aromatic rings, including imidazoles, generally proceeds through an SE2 (substitution, electrophilic, bimolecular) mechanism. This involves the formation of a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex. uobabylon.edu.iq
SE2 Mechanism: For substitution at the C4 position of this compound, the electrophile (E+) would attack the carbon, forming a cationic intermediate. The stability of this intermediate is crucial. Attack at C4 allows the positive charge to be delocalized across the N3 and C2 atoms. The subsequent loss of a proton (H+) from C4 restores the aromaticity of the imidazole ring. The rate of this step is influenced by the stability of the intermediate. stackexchange.com
SE2cB/SE2′ Mechanisms: In some cases, particularly for reactions at the C2 position, a conjugate base mechanism (SE2cB) or a variation (SE2′) can be operative. The C2-proton of an imidazolium salt is notably acidic and can be removed by a base to form a carbene or an ylide. youtube.com While the C2 position in the target molecule is blocked by a phenyl group, understanding this pathway is key to general imidazole reactivity. In systems where C2 is unsubstituted, a strong base can deprotonate at C2, and the resulting nucleophilic carbon then attacks the electrophile. This is common in metal-catalyzed C-H activation/arylation reactions. nih.gov
This concept applies to imidazoles with a free N-H group, which can be deprotonated to form an imidazolate anion. As this compound is N-substituted, it cannot form an anion in this manner. However, for comparison, the imidazolate anion is significantly more reactive towards electrophiles than the neutral imidazole free base. The negative charge greatly enhances the electron density of the ring, making it a powerful nucleophile that readily reacts with electrophiles.
Nucleophilic Reactivity at the Imidazole C2 Position and Activation Requirements
The imidazole ring is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net The C2 position is the most prone to nucleophilic attack due to the inductive effect of the two adjacent nitrogen atoms, which makes this carbon electron-deficient. nih.govnih.govaskfilo.com
In this compound, direct nucleophilic attack at C2 to displace the phenyl group is highly unlikely under normal conditions. Such a reaction would require significant activation, such as the presence of additional, powerful electron-withdrawing groups on the imidazole or phenyl ring, or conversion of the ring into a superelectrophilic dicationic species in a superacid medium. acs.org In related benzimidazole (B57391) systems, the C2 position can be made susceptible to nucleophilic attack by first converting the N-H or N-alkyl imidazole into an electrophilic species, such as an N-acyl or N-OPiv derivative, which can then react with nucleophiles. nih.gov
N-Substitution Reactions of Imidazoles: Alkylation, Acylation, Arylation, Nitration, Sulfonation, Halogenation, Cyanation, Phosphorylation, and Amination
N-substitution reactions target the nucleophilic nitrogen atoms. In this compound, the N1 position is blocked by a methyl group, so these reactions occur exclusively at the N3 position. youtube.com
Alkylation, Acylation, and Arylation: These are the most common N-substitution reactions. The N3 atom readily attacks alkyl halides, acyl chlorides, or activated aryl halides to form a quaternary imidazolium salt. youtube.comrsc.org For example, reaction with an alkyl halide (R-X) would yield the 5-chloro-1-methyl-3-alkyl-2-phenyl-1H-imidazolium halide. youtube.com Direct N-arylation can be achieved using arylboronic acids. rsc.org N-acylation is also feasible using acylating agents. nih.gov
Nitration and Sulfonation: Direct N-nitration and N-sulfonation of the N3 position are less common and often proceed under specific conditions. Nitration of N-substituted imidazoles can be challenging but has been achieved using reagents like a mixture of potassium nitrate (B79036) and trifluoroacetic anhydride. patsnap.comgoogle.com
Halogenation and Cyanation: Electrophilic halogenating agents (e.g., NBS) or cyanating agents (e.g., cyanogen (B1215507) bromide) can react at the nitrogen atom. youtube.compublish.csiro.au The reaction of N-alkyl imidazoles with cyanogen bromide can result in bromination at the C2 position if it is free, but reaction at nitrogen is also a possibility. publish.csiro.auresearchgate.net Electrophilic N-cyanation of amines can be achieved using trimethylsilyl (B98337) cyanide in the presence of an oxidant like bleach. nih.gov
Phosphorylation and Amination: N-phosphorylation can occur by reaction with phosphorylating agents like phosphoryl chloride. N-amination is less common but conceivable with electrophilic aminating reagents.
The table below summarizes potential N-substitution reactions at the N3 position.
| Reaction | Reagent Class | Product Type |
| Alkylation | Alkyl halides (R-X) | Quaternary Imidazolium Salt |
| Acylation | Acyl halides (RCOCl) | Quaternary Imidazolium Salt |
| Arylation | Arylboronic acids | Quaternary Imidazolium Salt |
| Nitration | KNO₃/TFAA | Quaternary Imidazolium Salt |
| Halogenation | Electrophilic Halogen Source | Quaternary Imidazolium Salt |
| Cyanation | Electrophilic Cyanide Source | Quaternary Imidazolium Salt |
The reaction of the N3 atom of this compound with an electrophile (e.g., an alkyl or aryl group) results in the formation of a 1,3-disubstituted imidazolium salt. youtube.com These quaternary salts are generally stable, crystalline solids. nih.gov Their stability is attributed to the aromaticity of the imidazolium ring, where the positive charge is delocalized over the N-C-N system. Imidazolium salts are a prominent class of ionic liquids, valued for their thermal stability and tunable properties. acs.orgmdpi.com The stability can be influenced by the nature of the substituents and the counter-anion. researchgate.netresearchgate.net
Intrinsic Stability and Transformations of the Imidazole Core
The imidazole ring is an aromatic heterocycle, a feature that bestows upon it a significant degree of stability. researchgate.netresearchgate.nettcichemicals.com This aromaticity arises from the delocalization of six π-electrons over the five-membered ring. numberanalytics.com The stability of the imidazole core in this compound is further influenced by its substituents.
Resistance to Acidic, Basic, Oxidative, and Reductive Conditions
The reactivity of this compound is a nuanced balance of the inherent properties of the substituted imidazole ring.
Basic Conditions: The N-H proton of an unsubstituted imidazole is weakly acidic. However, in this compound, this position is occupied by a methyl group, precluding deprotonation at this site. Strong bases are unlikely to affect the core structure of the imidazole ring under normal conditions. Some base-catalyzed reactions involving substituted imidazoles have been reported, but these typically involve functional groups attached to the ring rather than the ring itself. researchgate.net For instance, base-catalyzed hydrolysis of ester groups attached to an imidazole ring is a known reaction. researchgate.net
Oxidative Conditions: The imidazole ring is generally resistant to oxidation due to its aromatic nature. However, strong oxidizing agents can lead to the degradation of the ring. The presence of the phenyl group at the C2 position might offer some susceptibility to oxidation under harsh conditions, potentially leading to the formation of benzoic acid derivatives, although this is speculative without direct experimental evidence. Studies on the oxidation of other substituted imidazoles, for instance with chlorine dioxide, have shown that the reaction outcome is highly dependent on the reaction conditions and can lead to various products, including sulfonic acids from imidazole-thiols. researchgate.net There are also methods for the oxidative C-H functionalization of imidazoles, suggesting that under specific catalytic conditions, the C-H bonds of the imidazole ring can be activated towards oxidation. harvard.edu
Reductive Conditions: The imidazole ring is generally stable towards reduction. Catalytic hydrogenation of the phenyl ring would likely require forcing conditions. The chloro-substituent, however, could be susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst could potentially lead to the dehalogenation of the molecule, yielding 1-methyl-2-phenyl-1H-imidazole. Common reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used for the reduction of carbonyl groups and other functional groups, and their effect on a chloro-substituted imidazole would depend on the specific reaction conditions. tcichemicals.comnumberanalytics.comyoutube.com
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Transformations |
| Acidic | High | Formation of a stable imidazolium salt. |
| Basic | High | Generally stable; reactions may occur at substituents if present. |
| Oxidative | Moderate to High | Resistant to mild oxidants; potential for ring degradation or substituent oxidation under harsh conditions. |
| Reductive | Moderate to High | The imidazole ring is stable; potential for dechlorination of the C5-chloro group. |
Thermal Rearrangement Phenomena in 1-Alkylimidazoles
Thermal rearrangements in N-substituted imidazoles are not as common as in some other heterocyclic systems. However, the possibility of such rearrangements exists, particularly at elevated temperatures. One potential rearrangement for 1-alkylimidazoles is a 1,2-shift, where the alkyl group migrates from the nitrogen atom to an adjacent carbon atom. researchgate.net
For this compound, a hypothetical thermal rearrangement could involve the migration of the methyl group from the N1 position to the C2 or C5 position. However, the C2 position is already substituted with a phenyl group, making a methyl shift to this position less likely due to steric hindrance and the disruption of the aromatic system. A migration to the C5 position would be equally challenging due to the presence of the chloro substituent and the energetic cost of breaking the aromaticity of the imidazole ring.
Another possibility is the "walk" rearrangement, where the substituents on the imidazole ring migrate around the ring. Photochemically induced rearrangements have been observed in phenyl-substituted 1-methylpyrazoles, leading to the formation of various isomeric imidazoles. nih.govnoaa.gov While this is a photochemical process, it highlights the potential for substituent migration in related heterocyclic systems.
Studies on the thermal isomerization of arylazoimidazoles suggest that the presence of a substituent on the imidazole nitrogen can influence the rate of isomerization. researchgate.net Specifically, arylazoimidazoles without a substituent on the nitrogen undergo faster thermal isomerization, proposed to occur via a tautomerization mechanism. researchgate.net The N-methyl group in this compound would prevent such a tautomerization-assisted rearrangement.
Direct experimental evidence for the thermal rearrangement of this compound is not available in the reviewed literature. Based on the general principles of organic chemistry and the known stability of the imidazole ring, significant thermal rearrangement of this compound would likely require high temperatures and could be accompanied by decomposition.
Table 2: Potential Thermal Rearrangement Products of this compound (Hypothetical)
| Rearrangement Type | Hypothetical Product | Feasibility |
| 1,2-Methyl Shift to C2 | 5-Chloro-1,2-dimethyl-2-phenyl-2H-imidazole | Low |
| 1,5-Methyl Shift to C5 | 1,5-Dimethyl-2-phenyl-5-chloro-5H-imidazole | Low |
| Phenyl Group Migration | Isomeric phenyl-substituted imidazoles | Low under thermal conditions |
Advanced Spectroscopic Characterization and Structural Elucidation in Imidazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For imidazole (B134444) derivatives, it provides critical information not only on the static structure but also on dynamic processes such as tautomerism.
Elucidation of Prototropic Exchange and Tautomerism in 1H-Imidazoles via ¹H NMR
In N-unsubstituted, unsymmetrically substituted imidazoles, the proton on the nitrogen atom can rapidly exchange between the two annular nitrogen atoms. This process, known as prototropic exchange or tautomerism, results in a dynamic equilibrium between two tautomeric forms. On the ¹H NMR timescale, this rapid exchange can lead to the equivalence of protons at the C4 and C5 positions, resulting in a simplified spectrum with averaged signals. For instance, the ¹H NMR spectrum of the parent imidazole molecule shows only two distinct C-H resonances, indicating that the H4 and H5 protons are equivalent on the NMR timescale due to this fast exchange. thieme-connect.de
The rate of this tautomeric exchange is often influenced by factors such as temperature, solvent, and concentration. In many 2-phenyl substituted imidazoles, this dynamic behavior can complicate spectral analysis. Variable-temperature ¹H NMR studies are particularly useful; at lower temperatures, the exchange can be slowed sufficiently to resolve distinct signals for the individual tautomers, providing insight into the thermodynamics and kinetics of the process.
Distinguishing Isomeric Imidazoles (e.g., 4- and 5-nitroimidazoles) using ¹⁵N NMR
While ¹H and ¹³C NMR are primary tools, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic ring. This is particularly valuable for distinguishing between positional isomers where the nitrogen environments are significantly different, such as 4-nitro- and 5-nitroimidazoles.
The chemical shift of a ¹⁵N nucleus is highly sensitive to the electronic effects of nearby substituents. A nitro group (-NO₂) is strongly electron-withdrawing. In 4-nitroimidazole, the nitro group is adjacent to the N3 nitrogen and one carbon away from the N1 nitrogen. In the 5-nitroimidazole tautomer, it is adjacent to the N1 nitrogen. This difference in proximity to the electron-withdrawing group creates distinct electronic environments for the ring nitrogens in each isomer, leading to different ¹⁵N chemical shifts and coupling constants. The selective use of ¹⁵N-labeling, coupled with techniques like Heteronuclear Multiple Bond Correlation (HMBC), can reveal ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants, which are invaluable for the unambiguous assignment of isomeric structures.
Comprehensive Application of ¹H and ¹³C NMR for the Structural Assignment of 5-Chloro-1-methyl-2-phenyl-1H-imidazole
The definitive structural confirmation of this compound relies on the combined use of ¹H and ¹³C NMR spectroscopy. Although specific, verified spectral data for this compound is not detailed in the surveyed scientific literature, the expected signals can be predicted based on established chemical shift principles. thieme-connect.de The presence of the N-methyl group prevents the tautomerism described in section 4.1.1, leading to a well-defined, static structure in solution.
¹H NMR: The spectrum is expected to show distinct signals for the N-methyl protons, the single proton on the imidazole ring (H4), and the protons of the phenyl group. The N-methyl group would appear as a singlet, typically in the range of 3.5-4.0 ppm. The lone imidazole proton (H4) would also be a singlet, likely appearing downfield. The five protons of the phenyl group would present as a complex multiplet, typically between 7.0 and 8.0 ppm.
¹³C NMR: The ¹³C spectrum would provide evidence for all ten carbon atoms in the molecule. Key signals would include the N-methyl carbon, the three distinct carbons of the imidazole ring (C2, C4, and C5), and the carbons of the phenyl ring. The C5 carbon, being directly attached to the electronegative chlorine atom, would have its chemical shift significantly influenced. Similarly, the C2 carbon, bonded to two nitrogen atoms and the phenyl group, would appear at a characteristic downfield position.
The following table illustrates the expected NMR data for the structural confirmation of the compound.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~7.5 - 7.8 (m, 5H) | Phenyl-H | ~148 | C2 (Imidazole) |
| ~7.1 (s, 1H) | C4-H (Imidazole) | ~135 | C4 (Imidazole) |
| ~3.6 (s, 3H) | N-CH₃ | ~120 | C5 (Imidazole) |
| ~130-132 | Phenyl C (quaternary) | ||
| ~128-130 | Phenyl CH | ||
| ~34 | N-CH₃ |
Note: The data in this table is predictive and serves as an illustration of how NMR would be used for structural assignment. Actual experimental values would be required for definitive confirmation.
X-ray Crystallography for Precise Solid-State Structural Determination and Molecular Conformation
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched crystallographic databases, analysis of similar 1-phenyl-1H-imidazole derivatives provides insight into the expected structural features.
A crystallographic study would confirm the planarity of the imidazole ring, a characteristic feature of its aromaticity. A key conformational parameter of interest would be the dihedral angle between the plane of the imidazole ring and the plane of the 2-phenyl substituent. In related N-arylated imidazoles, this angle can vary significantly depending on the substituents and crystal packing forces, influencing the degree of π-conjugation between the two rings. The analysis would also precisely define the C-Cl, C-N, and C-C bond lengths, which can be compared with theoretical values. Furthermore, the study would reveal any significant intermolecular interactions, such as C-H···N or π-π stacking, that govern the crystal packing arrangement.
Other Advanced Spectroscopic Techniques for Investigating Chemical Bonds and Electronic Transitions (e.g., UV-Vis Spectroscopy, Vibrational Spectroscopy for Reaction Monitoring)
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by strong absorptions corresponding to π→π* transitions within the conjugated system formed by the phenyl and imidazole rings. The substitution pattern and solvent polarity can influence the position (λmax) and intensity of these absorption bands.
Vibrational Spectroscopy (FTIR/Raman): Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For the title compound, FTIR would be expected to show characteristic bands for the C-H stretching of the aromatic phenyl and imidazole rings, C-N stretching vibrations within the imidazole ring, and various phenyl ring bending and stretching modes. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum. These techniques are also valuable for reaction monitoring, as the appearance or disappearance of specific vibrational bands (e.g., the C=O stretch of a precursor) can be used to track the progress of the synthesis.
Theoretical and Computational Chemistry Approaches to 5 Chloro 1 Methyl 2 Phenyl 1h Imidazole
Quantum Chemical Investigations of Electronic Structure and Aromaticity
Quantum chemical methods are fundamental to understanding the electronic makeup of 5-Chloro-1-methyl-2-phenyl-1H-imidazole. These approaches offer a detailed description of electron distribution and its influence on the molecule's aromatic character.
Application of Molecular Orbital Theory and Valence Bond Approaches
The electronic structure of this compound can be described by two primary quantum mechanical theories: Molecular Orbital (MO) theory and Valence Bond (VB) theory. nih.gov While both theories aim to describe chemical bonding, they offer different perspectives. core.ac.uk
Molecular Orbital (MO) Theory: This theory posits that electrons in a molecule occupy delocalized molecular orbitals that extend over the entire molecule. researchgate.net For this compound, the imidazole (B134444) ring is an aromatic system with a sextet of π-electrons. aip.org The π-electron system is formed by the p-orbitals of the carbon and nitrogen atoms of the ring. Computational studies on substituted imidazoles, often employing Density Functional Theory (DFT), allow for the calculation of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comorientjchem.org The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. orientjchem.org The substituents—chloro, methyl, and phenyl groups—significantly influence the energies of these frontier orbitals. The electron-withdrawing chloro group and the phenyl group can lower the energy of the LUMO, while the electron-donating methyl group can raise the energy of the HOMO.
Valence Bond (VB) Theory: VB theory describes bonding in terms of localized bonds formed from the overlap of atomic orbitals. youtube.com The structure of this compound can be represented as a resonance hybrid of several contributing structures. researchgate.net This resonance leads to the delocalization of electron density within the imidazole ring, which is a key feature of its aromaticity. VB theory provides a more intuitive picture of the covalent bonds and lone pairs within the molecule.
At their higher levels, both MO and VB theories converge to the same description of the electronic structure. nih.gov
Characterization of Dipolar Resonances and Their Contribution to Imidazole Structure
For this compound, the substituents further influence these dipolar resonances. The phenyl group at the C-2 position can participate in the resonance delocalization, extending the π-system. The chloro group at C-5, being an electronegative atom, can withdraw electron density through the inductive effect, but its lone pairs can also participate in resonance, donating electron density to the ring. The methyl group at N-1 is primarily an electron-donating group through an inductive effect. The interplay of these electronic effects from the substituents modulates the charge distribution and the dipole moment of the molecule. Computational studies on substituted imidazoles have shown that such substitutions can significantly alter the molecular electrostatic potential, which is crucial for intermolecular interactions. tandfonline.com
Calculation of Resonance Energy for Imidazole Systems
Resonance energy is a quantitative measure of the extra stability of a conjugated system compared to a hypothetical localized structure. youtube.com It can be calculated as the difference between the experimentally determined heat of formation and the calculated heat of formation for a single resonance structure. doubtnut.com For aromatic compounds, a higher resonance energy indicates greater aromatic stability.
The resonance energy for the parent imidazole is approximately 14 kcal/mol. researchgate.net The substituents on this compound will alter this value. The phenyl group, by extending the conjugation, is expected to increase the resonance energy and thus the aromatic stability. Conversely, the chloro-substituent can have a more complex effect. While its inductive effect might destabilize the ring, its potential for π-donation could contribute to resonance stabilization. Precise calculation of the resonance energy for this specific molecule would require dedicated computational studies.
Table 1: Resonance Energies of Related Aromatic Compounds
| Compound | Resonance Energy (kcal/mol) |
|---|---|
| Benzene | 36 |
| Pyridine (B92270) | 21 |
| Pyrrole | 21 |
| Furan | 16 |
| Thiophene | 29 |
| Imidazole | 14 |
Note: Values are approximate and can vary slightly depending on the method of calculation. researchgate.net
Computational Modeling of Tautomeric Equilibria and Proton Dynamics
Tautomerism is a key feature of many heterocyclic compounds, including imidazoles. However, for this compound, the presence of the methyl group on the N-1 nitrogen atom prevents the common annular tautomerism (proton transfer between N-1 and N-3) that is characteristic of N-unsubstituted imidazoles. acs.org Therefore, the discussion of tautomerism for this specific compound is hypothetical, focusing on how the substituents would influence the equilibrium if the N-1 position were not blocked.
Prediction and Estimation of Tautomeric Equilibrium Constants (K_T) for Imidazole Derivatives
For a generic 4(5)-substituted imidazole, two tautomeric forms can exist. The equilibrium between these tautomers is described by the tautomeric equilibrium constant, K_T.
Computational methods, particularly DFT, are powerful tools for predicting K_T values. researchgate.net These calculations typically involve optimizing the geometries of the possible tautomers and calculating their relative energies. The relative stability of the tautomers determines the position of the equilibrium.
For a hypothetical 5-chloro-2-phenyl-1H-imidazole, the equilibrium would be between the 4-chloro and 5-chloro tautomers. The electronic effects of the substituents would be the deciding factor.
Theoretical Analysis of Substituent Effects on Tautomeric Preferences
The substituents on the imidazole ring play a crucial role in determining which tautomeric form is more stable. researchgate.netacs.org Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can shift the tautomeric equilibrium.
In the case of a hypothetical N-unsubstituted 5-chloro-2-phenyl-imidazole, the following effects would be at play:
Phenyl group at C-2: The phenyl group is generally considered to be electron-withdrawing through resonance, which would influence the acidity of the N-H protons.
Theoretical studies on substituted adenines, which contain an imidazole ring, have shown that the position of a substituent and its electronic nature significantly impact tautomeric preferences. acs.org For instance, an electron-withdrawing nitro group can substantially alter the relative stabilities of tautomers. acs.org A similar in-depth computational analysis would be required to definitively predict the tautomeric preference in a hypothetical 5-chloro-2-phenyl-1H-imidazole.
Understanding Substituent Effects through Computational Methods
The substituents on the imidazole ring—a chloro group at C5, a methyl group at N1, and a phenyl group at C2—profoundly influence the molecule's electronic structure and chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these influences.
The electronic landscape of the imidazole ring is highly sensitive to the nature of its substituents. The chloro group at the C5 position and the inherent properties of the imidazole ring itself create a unique electronic environment.
The imidazole ring can be considered an electron-rich heterocycle. However, the distribution of electron density is not uniform and is significantly modulated by substituents. The chloro atom at C5 is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density at the C5 carbon and, to a lesser extent, at other atoms in the ring. This is a permanent polarization of the sigma (σ) bonds. mdpi.com
The phenyl group at the C2 position can act as either an electron-donating or electron-withdrawing group depending on the electronic demand of the reaction. It can donate or withdraw electron density through resonance with the imidazole ring. Computational studies on related phenyl-imidazole systems have shown that substituents on the phenyl ring can, in turn, modulate the electronic properties of the imidazole ring through inductive effects. nih.gov
DFT calculations can quantify these effects by computing various electronic descriptors. These include atomic charges, molecular electrostatic potential (MEP) maps, and frontier molecular orbital (HOMO-LUMO) energies. For instance, an MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the impact of the chloro and phenyl substituents.
The following table, based on general principles of substituent effects on aromatic systems, illustrates the expected qualitative electronic effects of the substituents in this compound.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Imidazole Ring |
| Chloro | C5 | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Primarily electron-withdrawing |
| Methyl | N1 | Electron-donating (+I) | N/A | Electron-donating |
| Phenyl | C2 | Weakly electron-withdrawing (-I) | Can be +M or -M | Context-dependent, generally weakly deactivating |
This table is generated based on established principles of physical organic chemistry.
Steric hindrance, the spatial arrangement of atoms and groups, can significantly impact a molecule's conformation, electronic properties, and reactivity. In this compound, the phenyl group at C2 is the most sterically demanding substituent.
Computational geometry optimizations can predict the most stable three-dimensional structure of the molecule. A key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the imidazole ring. Due to steric clashes between the ortho-hydrogens of the phenyl ring and the N1-methyl group and the C5-chloro group, it is highly probable that the two rings are not coplanar in the lowest energy conformation. This twisting has important electronic consequences. A non-planar arrangement reduces the π-orbital overlap between the two rings, thereby diminishing any resonance interaction. This can effectively isolate the electronic systems of the two rings, making the phenyl group's influence primarily inductive.
The steric bulk of substituents can also affect intermolecular interactions. For example, studies on N-substituted imidazoles have shown that branched alkyl groups lead to less efficient molecular packing compared to linear chains, a direct consequence of their greater steric hindrance. mdpi.com Similarly, the phenyl group in this compound would influence how the molecule packs in a crystal lattice or interacts with a solvent shell or a biological receptor.
The following table summarizes the potential steric effects and their computational measurables.
| Steric Interaction | Key Atoms Involved | Potential Consequence | Relevant Computational Parameter |
| Phenyl-Imidazole Twist | Ortho-H (phenyl) vs. N1-CH3 and C5-Cl | Reduced π-conjugation | Dihedral Angle (C3-C2-C_ipso-C_ortho) |
| Shielding of Imidazole Ring | Phenyl group blocking access to C2 | Hindered attack at or near C2 | Molecular surface accessibility plots |
| Influence on Intermolecular Packing | Overall molecular shape | Affects crystal packing and solvation | Lattice energy calculations, radial distribution functions |
This table illustrates the expected steric effects and how they can be analyzed computationally.
Reaction Pathway Analysis and Transition State Modeling for Imidazole Reactions
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.
For a molecule like this compound, several types of reactions could be computationally investigated. A prominent example is nucleophilic aromatic substitution (SNAr) at the C5 position, where the chloro group is replaced by a nucleophile. The electron-withdrawing nature of the imidazole nitrogens and the phenyl group would activate the C5 position towards such an attack.
A typical computational study of an SNAr reaction would involve the following steps:
Geometry Optimization: The structures of the reactants (this compound and the nucleophile), the transition state, any intermediates (such as a Meisenheimer complex), and the products are optimized to find their lowest energy geometries.
Transition State Search: Sophisticated algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface.
Frequency Analysis: This calculation confirms the nature of the stationary points. Reactants, intermediates, and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the located transition state is the correct one for the reaction of interest.
For instance, DFT studies on the C2-vinylation of 1-methylimidazole (B24206) have detailed a three-step mechanism involving the formation of a zwitterion, a proton transfer, and a final rearrangement, with calculated energy barriers that successfully explained the experimentally observed stereoselectivity. nih.gov Similarly, the mechanisms of C-N cross-coupling reactions, which could be used to synthesize precursors to the title compound, have been extensively studied using DFT, elucidating the roles of catalysts and ligands. researchgate.netnih.gov These studies provide a blueprint for how the reactivity of this compound could be computationally explored.
The table below outlines a hypothetical reaction pathway for an SNAr reaction at C5 and the information that could be obtained from a computational study.
| Reaction Step | Description | Key Computational Output |
| Reactants | This compound + Nucleophile | Optimized geometries, ground state energies |
| Transition State 1 (TS1) | Nucleophilic attack at C5, C-Cl bond starts to break | Geometry of TS1, imaginary frequency, activation energy (ΔG‡) |
| Intermediate (Meisenheimer Complex) | Tetrahedral intermediate with both Cl and Nu attached to C5 | Optimized geometry, relative stability |
| Transition State 2 (TS2) | Expulsion of the chloride ion | Geometry of TS2, activation energy for this step |
| Products | 5-Nu-1-methyl-2-phenyl-1H-imidazole + Cl- | Optimized geometries, overall reaction energy (ΔG_rxn) |
This table represents a plausible multi-step mechanism for a nucleophilic substitution reaction on the title compound.
By applying these theoretical and computational approaches, a deep and quantitative understanding of the structure, properties, and reactivity of this compound can be achieved, guiding further experimental work in areas such as materials science and medicinal chemistry.
Advanced Derivatives and Analogues of 5 Chloro 1 Methyl 2 Phenyl 1h Imidazole: Synthesis and Mechanistic Studies
Rational Design and Synthesis of Functionally Diverse Imidazole (B134444) Scaffolds
The rational design of novel molecules often begins with a core structure that can be readily and diversely functionalized. Substituted imidazoles serve as crucial building blocks for creating molecules with significant biological and pharmaceutical relevance. nih.gov The presence of substituents like chloro, methyl, and phenyl groups on the imidazole ring, as in 5-Chloro-1-methyl-2-phenyl-1H-imidazole, provides specific steric and electronic properties that can be leveraged for further synthetic transformations.
A common strategy for diversification involves reactions that modify or replace these substituents. For instance, chloro-substituted imidazoles can be key intermediates in the synthesis of more complex molecules. A notable example involves a related compound, 4-chloro-1-methyl-5-nitro-1H-imidazole, which serves as a precursor in the synthesis of Azathioprine. nih.gov The synthesis involves the condensation of the chloro-imidazole intermediate with 6-mercaptopurine, demonstrating how the chloro group acts as a leaving group to enable the construction of a larger, therapeutically important molecular framework. nih.gov
Investigations into the Reactivity of Imidazole N-Oxides
Imidazole N-oxides are highly valuable and reactive intermediates that open up unique pathways for the functionalization of the imidazole core. researchgate.net Their chemistry is distinct from that of the parent imidazoles, allowing for the synthesis of derivatives that may be difficult to obtain through other methods. researchgate.net The reactivity of imidazole N-oxides has been explored in various transformations, including nucleophilic substitutions, cycloaddition reactions, and metal-free couplings. nih.gov
One of the most significant reactions of imidazole N-oxides is nucleophilic halogenation. Research has shown that 2-unsubstituted imidazole N-oxides can be efficiently converted into 2-chloro-1H-imidazoles. nih.gov This transformation is typically achieved by refluxing the N-oxide with a halogenating agent like p-toluenesulfonyl chloride (TsCl) in a solvent such as tetrahydrofuran (B95107) (THF) with pyridine (B92270) acting as both a base and a nucleophilic acylation catalyst. nih.gov The proposed mechanism for this reaction proceeds via a cine-substitution. nih.gov This method was successfully used to synthesize 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole with an 80% yield. nih.gov
Beyond halogenation, imidazole N-oxides, acting as 1,3-dipoles, can participate in [3+2] cycloaddition reactions. For example, they react with ethyl cyanoacetate (B8463686) in the presence of an aldehyde catalyst to generate ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. nih.gov Furthermore, metal-free C-H/C-Li coupling reactions have been developed between 2H-imidazole 1-oxides and organolithium reagents like pentafluorophenyllithium, proceeding through a nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position. nih.gov
Table 1: Selected Reactions of Imidazole N-Oxides
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Nucleophilic Halogenation | TsCl, Pyridine, THF, Reflux | 2-Chloro-1H-imidazoles | nih.gov |
| [3+2] Cycloaddition | Ethyl cyanoacetate, Aldehyde catalyst, DMF, 100 °C | Ethyl 2-cyano-2-(1,3-dihydro-2H-imidazol-2-ylidene)acetates | nih.gov |
| SNH Coupling | Pentafluorophenyllithium | 5-Aryl-imidazole N-oxides | nih.gov |
These examples underscore the synthetic utility of imidazole N-oxides as versatile platforms for generating structurally diverse imidazole derivatives. researchgate.netnih.gov
Development of Imidazole Systems as Building Blocks for Complex Molecular Architectures
The imidazole framework is not merely a target for synthesis but a foundational building block for constructing larger and more complex molecular architectures. nih.gov The strategic functionalization of simple imidazoles allows them to be incorporated into intricate systems designed for specific functions, such as metal chelation or biological targeting.
The synthesis of the immunosuppressive drug Azathioprine from 4-chloro-1-methyl-5-nitro-1H-imidazole is a prime example of using a simple imidazole as a cornerstone for a complex pharmaceutical agent. nih.gov In this synthesis, the pre-functionalized imidazole is coupled with another heterocyclic system (purine) to create the final, more complex, active molecule. nih.gov
Similarly, the 2-phenyl-imidazole core is utilized in the construction of multi-heterocyclic systems. In one synthetic route, 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide was used as a starting material to construct a molecule featuring a 1,3,4-oxadiazole (B1194373) ring linked to the imidazole core. mdpi.com This process involves converting the carbohydrazide (B1668358) into a potassium salt with carbon disulfide, followed by a reaction with phenacyl bromide to yield the final complex structure, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. mdpi.com These examples highlight the role of functionalized imidazoles as versatile synthons in the assembly of elaborate molecular designs.
Elucidation of Structure-Reactivity Relationships in Novel Imidazole Frameworks via Chemical Modification
Understanding how subtle changes in a molecule's structure affect its chemical reactivity and biological activity is a central goal of chemical research. Chemical modification of the imidazole framework is a powerful tool for elucidating these structure-reactivity and structure-activity relationships (SAR).
Studies on related 2-phenylbenzimidazole (B57529) derivatives have provided significant insights into SAR. By synthesizing three series of these compounds and evaluating their in vitro anticancer activities, researchers found that introducing different substituents could dramatically improve their antiproliferative effects. researchgate.net For example, a novel compound designated as 38 was identified as the most potent multi-cancer inhibitor against A549, MDA-MB-231, and PC3 cell lines, while compound 40 showed the best activity against the MDA-MB-231 cell line specifically. researchgate.net This demonstrates a clear relationship between the specific substitution pattern and the resulting biological activity.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µg/mL) of Selected 2-Phenylbenzimidazole Derivatives
| Compound | A549 Cell Line | MDA-MB-231 Cell Line | PC3 Cell Line | Reference |
| 38 | 4.47 | 4.68 | 5.50 | researchgate.net |
| 40 | - | 3.55 | - | researchgate.net |
Furthermore, structural modifications influence not only biological activity but also fundamental physicochemical properties and intermolecular interactions. In a study of closely related 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, the nature of the aryl substituent determined the crystal packing. researchgate.net The 1-phenyl derivative formed dimers through dipole-dipole interactions, whereas the 1-(4-chlorophenyl) derivative utilized C≡N⋯Cl—C halogen bonds to form similar dimers. researchgate.net This illustrates how a single atomic change (H to Cl) can alter the dominant non-covalent forces, thereby influencing the solid-state architecture of the material. Such studies are crucial for designing materials with desired properties and for understanding the molecular recognition processes that govern biological interactions.
Future Directions and Emerging Research Avenues for 5 Chloro 1 Methyl 2 Phenyl 1h Imidazole
Unexplored Synthetic Pathways for Enhanced Efficiency and Selectivity
The synthesis of substituted imidazoles has traditionally relied on classic methods like the Debus-Radziszewski and Van Leusen syntheses. numberanalytics.comnih.gov However, modern organic synthesis demands greater efficiency, atom economy, and regiocontrol. For 5-Chloro-1-methyl-2-phenyl-1H-imidazole, future research should pivot towards advanced, catalyst-driven methodologies that offer improvements over conventional routes.
Several promising, yet largely unexplored, avenues include:
Transition Metal-Catalyzed Cross-Coupling Strategies: While established for many heterocyclic systems, the application of modern cross-coupling reactions to build the this compound core remains an area of opportunity. Pathways involving palladium or copper catalysts could be designed to form the C-C or C-N bonds of the imidazole (B134444) ring with high precision. organic-chemistry.org For instance, a strategy could involve the coupling of a pre-formed chloro-methyl-imidazole with a phenylboronic acid derivative (Suzuki coupling) or the N-arylation of a 2-phenylimidazole (B1217362) precursor.
Multi-Component Reactions (MCRs) in Sustainable Solvents: Four-component reactions, where key fragments are combined in a single pot, offer significant advantages in efficiency and waste reduction. organic-chemistry.org Exploring an MCR for this specific target, potentially using a 2-bromoacetophenone (B140003) derivative, a primary amine, an aldehyde, and an ammonium (B1175870) source, could streamline its production. organic-chemistry.org Conducting such reactions in green media, like deep eutectic solvents, could further enhance the sustainability of the synthesis, as has been demonstrated for other chloro-phenyl-imidazole derivatives. mdpi.com
Photocatalytic and Electrochemical Methods: Light-induced and electrochemical syntheses represent the cutting edge of mild and selective reaction development. These methods could provide novel pathways for cyclization or functionalization under ambient conditions, potentially avoiding harsh reagents and high temperatures. An electrochemical approach, for example, has proven effective for the desulfurization of 2-mercapto-imidazoles to yield the core imidazole structure. organic-chemistry.org
Table 1: Comparison of Potential Unexplored Synthetic Pathways
| Synthetic Strategy | Key Reactants/Catalysts | Potential Advantages | Reference for Analogy |
|---|---|---|---|
| Copper-Catalyzed N-Arylation | 2-Chloro-1-methylimidazole, Phenylboronic Acid, Cu(II) Catalyst | High regioselectivity, mild reaction conditions, good functional group tolerance. | researchgate.net |
| One-Pot, Four-Component Synthesis | 2-Bromoacetophenone, Methylamine, Benzaldehyde, Ammonium Acetate | High atom economy, reduced workup steps, operational simplicity. | organic-chemistry.org |
| Sustainable Synthesis in Deep Eutectic Solvents (DES) | α-Chloroketone, Guanidine derivative, ChCl/urea mixture | Environmentally friendly, recyclable solvent, potentially high yields. | mdpi.com |
| Ruthenium-Catalyzed Borrowing Hydrogen Protocol | Benzylic alcohol, 1,2-diketone derivative, Ammonium acetate, Diruthenium(II) catalyst | Aerobic conditions, regioselective substitution, tolerance of aryl groups. | rsc.org |
In-Depth Mechanistic Studies Utilizing State-of-the-Art Kinetic and Spectroscopic Probes
A profound understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For this compound, detailed mechanistic work can illuminate the electronic influence of its substituents on reactivity. Future research should employ sophisticated analytical techniques to probe reaction intermediates, transition states, and kinetic profiles.
Advanced NMR Spectroscopy: Techniques like two-dimensional exchange spectroscopy (2D EXSY) can provide invaluable data on reaction kinetics and equilibrium processes. Such studies have been successfully used to determine the binding affinities and kinetics of methyl-imidazole derivatives with metalloproteins, offering a blueprint for how to quantify intermolecular interactions involving the target compound. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful tool for studying reactions occurring at surfaces, such as those involving nanoparticle catalysts or functionalized materials. Kinetic studies using SERS have determined second-order rate constants for the reaction of imidazole derivatives with surface-tethered esters, demonstrating its utility for probing immobilization reactions. digitellinc.com This could be applied to understand the attachment of this compound to material surfaces.
Time-Resolved and Transient Absorption Spectroscopy: For reactions involving light or the formation of short-lived intermediates, transient absorption spectroscopy is indispensable. Studies on photochromic imidazole dimers have used nanosecond laser flash photolysis to elucidate complex, multi-state isomerization pathways and determine the rate constants for individual steps. acs.orgacs.org Applying this to the target molecule could uncover novel photochemical reactivity.
Table 2: Advanced Probes for Mechanistic Investigation
| Technique | Information Yielded | Potential Application for Target Compound | Reference for Analogy |
|---|---|---|---|
| 2D Exchange Spectroscopy (EXSY) NMR | Kinetics and equilibrium data of binding events. | Quantifying interactions with metal catalysts or biological macromolecules. | nih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Reaction kinetics at solid-liquid interfaces. | Studying the kinetics of surface immobilization for materials applications. | digitellinc.com |
| Transient Absorption Spectroscopy | Detection of short-lived intermediates, elucidation of photochemical pathways. | Investigating potential photochromic or photocatalytic behavior. | acs.orgacs.org |
| Global Kinetic Analysis | Determination of individual rate constants in complex reaction networks. | Modeling and optimizing synthetic routes with multiple competing pathways. | acs.org |
Predictive Modeling and High-Throughput Computational Screening for Novel Chemical Transformations
Computational chemistry offers a powerful toolkit to accelerate discovery by predicting molecular properties and reaction outcomes, thereby guiding experimental efforts. In silico methods can be used to screen vast chemical spaces for new catalysts, reactions, and applications related to this compound.
Density Functional Theory (DFT) Calculations: DFT is instrumental in mapping reaction energy landscapes. It can be used to calculate the structures and energies of reactants, transition states, and products to predict the most likely reaction mechanism. uns.ac.rs DFT studies on imidazole dimers, for example, have successfully constructed comprehensive energy diagrams that reproduce experimental photoisomerization results. acs.org This approach could be used to explore the feasibility of new synthetic routes or predict the reactivity of the target compound.
High-Throughput Virtual Screening (HTVS): HTVS, a cornerstone of modern drug discovery, can be adapted for chemical applications. nih.gov For instance, one could screen a virtual library of potential catalysts for a specific transformation of this compound or screen for its potential to bind to various enzymes or material interfaces.
Nanomole-Scale High-Throughput Experimentation (HTE): Complementing virtual screening, miniaturized HTE platforms allow for the rapid experimental testing of hundreds or thousands of reaction conditions (e.g., catalysts, bases, solvents) using mere micrograms of material. scienceintheclassroom.org This technology could be deployed to rapidly identify optimal conditions for the synthesis of the target compound or to discover entirely new reactions it can undergo. scienceintheclassroom.org
Table 3: Computational and High-Throughput Methodologies
| Methodology | Objective | Specific Application | Reference for Analogy |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. | Calculate transition state energies for novel cyclization reactions. | uns.ac.rsnih.gov |
| Molecular Docking | Predict binding affinity and orientation at a target site. | Assess potential as a ligand for metallo-catalysts or as a biologically active agent. | researchgate.net |
| In Silico ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Guide the design of derivatives for biological or materials applications with favorable properties. | rsc.orgnih.gov |
| Nanomole-Scale HTE | Rapidly screen reaction conditions for optimization and discovery. | Screen hundreds of catalyst-ligand combinations for cross-coupling reactions. | scienceintheclassroom.org |
Integration of this compound into Advanced Materials Chemistry Research
The inherent properties of the imidazole ring—aromaticity, basicity, and its ability to coordinate with metals—make it an excellent building block for functional materials. numberanalytics.comlifechemicals.com The specific substitution pattern of this compound offers unique steric and electronic handles to tailor material properties.
Imidazole-Based Polymers and Frameworks: Imidazole derivatives are used to create polymers with high thermal stability and ionic conductivity. numberanalytics.comlifechemicals.com The target compound could be functionalized and polymerized to create novel materials for applications in membranes or solid-state electrolytes. Its ability to act as a ligand for metal ions also suggests its potential use in synthesizing Metal-Organic Frameworks (MOFs) with tailored porosity and catalytic sites.
Supramolecular Catalysts and Nanozymes: Recent research has shown that imidazole derivatives can self-assemble with metal ions like Cu(II) to form nanozymes that mimic the active sites of enzymes. researchgate.netsciopen.com These supramolecular catalysts can accelerate complex reactions like oxidation/hydrolysis cascades. sciopen.com The phenyl and chloro groups on the target molecule could be used to modulate the catalytic activity and substrate specificity of such self-assembled systems.
Photoresponsive Materials: Inspired by the extensive research on photochromic imidazole dimers, which undergo reversible color changes upon light irradiation, this compound could serve as a precursor for new photoactive materials. acs.orgacs.org By linking two units of this compound, it may be possible to create novel dimers whose photoisomerization properties are tuned by the electronic effects of the chloro and phenyl substituents.
Table 4: Potential Applications in Advanced Materials Chemistry
| Material Type | Underlying Principle | Potential Function/Application | Reference for Analogy |
|---|---|---|---|
| Functional Polymers | Incorporation of the stable, polar imidazole ring into a polymer backbone. | High-performance dielectrics, ion-conductive membranes, thermostable plastics. | numberanalytics.comlifechemicals.com |
| Supramolecular Nanozymes | Self-assembly with metal ions (e.g., Cu²⁺) to mimic enzyme active sites. | Biomimetic catalysts for oxidation or hydrolysis reactions in green chemistry. | researchgate.netsciopen.com |
| Photochromic Systems | Covalent linking to form dimers capable of light-induced isomerization. | Molecular switches, smart windows, data storage, light-responsive materials. | acs.orgacs.org |
| Functionalized Surfaces | Immobilization onto surfaces via the imidazole nitrogen. | Sensors, heterogeneous catalysts, biocompatible coatings. | numberanalytics.comdigitellinc.com |
Q & A
Q. What synthetic methods are commonly used to prepare 5-Chloro-1-methyl-2-phenyl-1H-imidazole?
- Methodological Answer : The synthesis of trisubstituted imidazoles like this compound can be achieved via:
- Microwave-assisted cyclization : Adapting protocols from substituted imidazole syntheses (e.g., ), using precursors such as α-chloroketones and phenyl-substituted amines under controlled microwave irradiation (80–120°C, 15–30 minutes). This method enhances reaction efficiency and reduces byproducts .
- Debus-Radziszewski reaction : Condensation of a diketone (e.g., 1,2-diketone), aldehyde (phenylacetaldehyde), and ammonia in the presence of a chlorinating agent (e.g., POCl₃) to introduce the chloro substituent at the 5-position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures yields high-purity compounds (>95%) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the methyl group (δ ~3.2 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, multiplet). The absence of NH protons (δ >8 ppm) confirms N-methylation .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate substituent positions .
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm; retention time ~6.2 minutes (purity >98%) .
Advanced Research Questions
Q. How do substituent variations at the 1-, 2-, and 5-positions affect the biological activity of halogenated imidazoles?
- Experimental Design : Test derivatives in kinase inhibition assays (e.g., EGFR) using recombinant enzymes and IC₅₀ determination via fluorescence polarization .
Q. What computational strategies predict the binding mode of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Key steps:
Prepare ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
Grid-box centered on ATP-binding site (coordinates: x=15.2, y=22.8, z=18.4).
Validate docking protocol with co-crystallized inhibitors (RMSD <2.0 Å) .
Q. How can researchers resolve contradictions in reported cytotoxicity data for halogenated imidazoles?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation time (48 vs. 72 hours), and solvent controls (DMSO ≤0.1%) .
- Data Normalization : Use Z-factor analysis to validate assay robustness. For example, a Z-factor >0.5 indicates high reliability in MTT assays .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to compare IC₅₀ values across studies, adjusting for variables like pH and serum concentration .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (EN166-certified) .
- Storage : Keep in a desiccator at 2–8°C, away from ignition sources (P210) .
- Spill Response : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite (P301+P310) .
Data Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Reagent Purity : Use freshly distilled amines and aldehydes (≥99% purity by GC-MS) .
- Reaction Monitoring : Track progress via TLC (silica gel 60 F₂₅₄, hexane/EtOAc 3:1) or in-situ FTIR for imine formation .
- Open Science Practices : Share synthetic protocols on platforms like Zenodo, including raw NMR and HPLC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
